molecular formula C16H19NO2 B1404188 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 41763-92-2

2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1404188
CAS RN: 41763-92-2
M. Wt: 257.33 g/mol
InChI Key: LTLGWZRAYGQSNM-UHFFFAOYSA-N
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Description

“2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), an ethyl group (a two-carbon chain), and an isoindole-1,3-dione group (a bicyclic structure with a five-membered ring fused to a four-membered ring, one of which is a carbonyl group) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl and ethyl groups would likely be flexible, while the isoindole-1,3-dione group would likely be rigid due to its ring structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure. The cyclohexyl group might undergo reactions typical of alkanes, such as combustion or halogenation. The isoindole-1,3-dione group might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .

Scientific Research Applications

Synthesis and Chemical Reactivity

Isatin derivatives, like "2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione," are known for their synthetic versatility and significant biological activities. They serve as precursors for a wide range of pharmacologically active compounds, including heterocyclic compounds with antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic properties. Advances in the synthesis of isatin as anticonvulsant agents highlight the importance of these compounds in developing new therapeutic agents (Mathur & Nain, 2014).

Optical Properties

Diketopyrrolopyrroles, structurally related to the queried compound, are among the most widely used dyes due to their high-quality pigments suitable for field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis, reactivity, and optical properties of these compounds have been extensively studied, revealing that the extension of their chromophore leads to significant changes in both linear and nonlinear optical properties. This information suggests potential applications for "2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione" in materials science and optical applications (Grzybowski & Gryko, 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

properties

IUPAC Name

2-(2-cyclohexylethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLGWZRAYGQSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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